
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-, also known as malic acid, is a naturally occurring organic acid that is found in various fruits such as apples, grapes, and cherries. It is a dicarboxylic acid with the chemical formula C4H6O5. Malic acid has gained significant attention in the scientific community due to its various applications in research and industry.
Mechanism of Action
Malic acid acts as an intermediate in the citric acid cycle, which is the process by which cells generate energy. It is also involved in the production of ATP, the main energy currency of the cell. Malic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Malic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the absorption of minerals such as magnesium and calcium in the body. Malic acid has also been shown to improve exercise performance and reduce muscle fatigue.
Advantages and Limitations for Lab Experiments
Malic acid has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability. Malic acid is also stable and easy to handle. However, Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid can interfere with other assays and may require additional purification steps.
Future Directions
There are several future directions for the study of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. One area of research is the potential therapeutic effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in various diseases. Another area of research is the development of new synthesis methods for Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. Additionally, the use of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in the food industry as a natural preservative and flavor enhancer is an area of ongoing research.
Conclusion:
Malic acid is a naturally occurring organic acid with various applications in scientific research and industry. Its potential therapeutic effects and role in energy metabolism make it an important area of study. Further research is needed to fully understand the biochemical and physiological effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid and its potential therapeutic applications.
Synthesis Methods
Malic acid can be synthesized through various methods, including the hydration of fumaric acid, the oxidation of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid, and the hydrolysis of maleic anhydride. The most commonly used method for industrial production of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid is the hydration of fumaric acid.
Scientific Research Applications
Malic acid has been extensively studied for its various applications in scientific research. It is used as a chiral building block in organic synthesis and as a pH regulator in the food industry. Malic acid has also been studied for its potential therapeutic effects in various diseases such as Alzheimer's, diabetes, and cancer.
properties
CAS RN |
111451-14-0 |
|---|---|
Product Name |
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- |
Molecular Formula |
C8H10O10 |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
synonyms |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



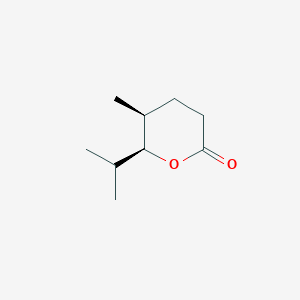
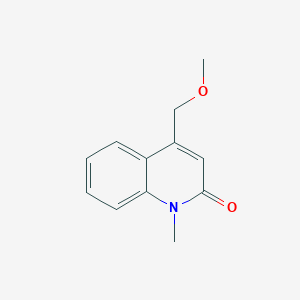

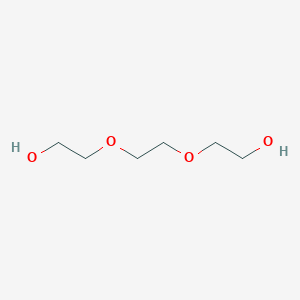
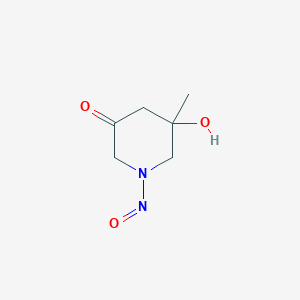
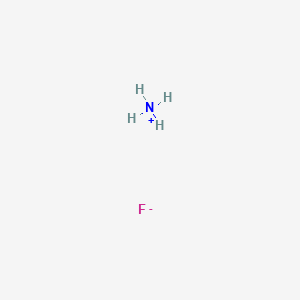

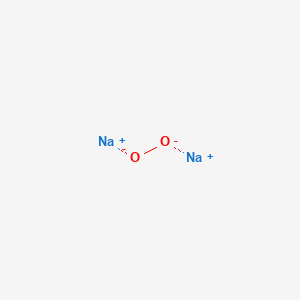
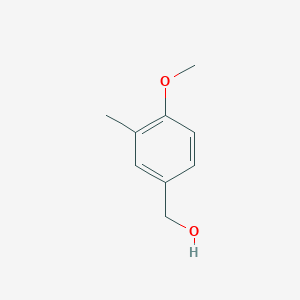
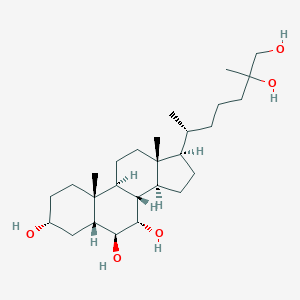
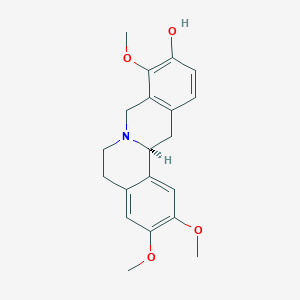
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

